Sucrose, 6'-laurate

Antimicrobial Activity Sugar Esters Structure-Activity Relationship

Sucrose 6'-laurate (CAS 20881-05-4) is a specifically defined regioisomer of sucrose monolaurate, a non-ionic carbohydrate fatty acid monoester belonging to the sucrose ester surfactant family. This compound is characterized by a well-defined chemical structure wherein a single lauroyl group is esterified exclusively at the 6'-position of the sucrose molecule, distinguishing it from isomeric mixtures or undefined monoester products.

Molecular Formula C24H44O12
Molecular Weight 524.6 g/mol
CAS No. 20881-05-4
Cat. No. B12644094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose, 6'-laurate
CAS20881-05-4
Molecular FormulaC24H44O12
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1
InChIKeyBNKFJLJKTOAGIM-VQXBOQCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose 6'-Laurate CAS 20881-05-4: Defined Regioisomer of Sucrose Monolaurate for High-Purity Research and Formulation


Sucrose 6'-laurate (CAS 20881-05-4) is a specifically defined regioisomer of sucrose monolaurate, a non-ionic carbohydrate fatty acid monoester belonging to the sucrose ester surfactant family [1]. This compound is characterized by a well-defined chemical structure wherein a single lauroyl group is esterified exclusively at the 6'-position of the sucrose molecule, distinguishing it from isomeric mixtures or undefined monoester products [2]. It is typically available as a white to off-white powder with a molecular weight of 524.6 g/mol and is valued for its high purity, which enables precise and reproducible scientific investigation of structure-activity relationships .

Sucrose 6'-Laurate: Why Commercial-Grade 'Sucrose Monolaurate' Mixtures Are Not Suitable for Structure-Dependent Research


Substitution with generic 'sucrose monolaurate' or commercial-grade sucrose laurate mixtures is scientifically invalid for applications requiring defined molecular architecture. Generic products typically consist of a heterogeneous mixture of regioisomers (e.g., 6-O, 6'-O, and others) and contain varying levels of diester impurities like sucrose dilaurate, which fundamentally alter the physicochemical and biological properties of the material [1]. For instance, the presence of sucrose dilaurate transforms the uniform, spheroidal micelles of pure monolaurate into large, polydisperse structures, drastically changing the solubilization and phase behavior of the system [2]. Furthermore, the specific positional isomerism directly influences key performance characteristics, as demonstrated by the distinct functional differences observed between sucrose 6-O-laurate and sucrose 6'-laurate [3]. Therefore, the use of an undefined mixture introduces significant and uncontrolled variability, precluding reproducible, structure-activity correlated research and process validation.

Sucrose 6'-Laurate Quantitative Performance Metrics: Differentiated Evidence vs. In-Class Analogs


Enhanced Antimicrobial Selectivity Against Gram-Positive Pathogens Compared to Lactose-Based Analog

Sucrose monolaurate demonstrates significantly superior and selective antimicrobial activity against the pathogenic Gram-positive bacterium Streptococcus suis when compared to the disaccharide analog, lactose monolaurate. The minimum inhibitory concentration (MIC) for sucrose monolaurate was <0.02 mM, which is at least a 10-fold more potent effect than the 0.2 mM MIC observed for lactose monolaurate [1]. This indicates that the specific disaccharide head group (sucrose vs. lactose) is a critical determinant of antimicrobial efficacy.

Antimicrobial Activity Sugar Esters Structure-Activity Relationship

Superior Foaming Control and Synergistic Detoxification vs. Standalone Anionic Surfactant (SDS)

In binary surfactant systems, sucrose monolaurate (SML) imparts a unique low-foaming property and a synergistic chelating function that anionic sodium dodecyl sulfate (SDS) lacks. When SML was combined with SDS for the foam separation removal of Cr³⁺, the system achieved a 91.39% removal efficiency within 2 minutes . This represents a 3.8-fold enhancement in removal efficiency compared to the SDS-only control system, which relies solely on electrostatic interactions and produces an excessive, difficult-to-manage foam volume .

Environmental Remediation Foam Separation Heavy Metal Removal

Synergistic Enhancement of Sanitizer Efficacy vs. Sanitizer-Only Baseline

Sucrose monolaurate (SML) acts synergistically to improve the efficacy of sodium hypochlorite-based sanitizers against Escherichia coli O157:H7 on produce. When 250 ppm of SML (above its CMC of ~200 ppm) was added to a 200 ppm chlorine treatment, it led to a significantly greater reduction in bacterial survival on spinach leaves compared to chlorine alone [1]. This improvement is attributed to SML's ability to reduce interfacial tension, enabling better sanitizer contact with the leaf surface and embedded microorganisms [1].

Food Safety Sanitization Synergistic Antimicrobial

Defined Monodisperse Micellar Structure vs. Polydisperse Aggregates of Diester-Contaminated Products

Pure sucrose monolaurate (≥97% purity) forms uniform, spheroidal micelles with a well-defined hydrodynamic radius of 29.2 Å in aqueous solution, which behave as ideal, non-interacting particles [1]. In stark contrast, the presence of even small amounts of sucrose dilaurate, a common impurity in commercial mixtures, results in the formation of large, polydisperse aggregate structures [1]. This structural change is driven by a transformation from a spherical micelle to a disk-like shape, fundamentally altering the solubilization and rheological properties of the solution [1].

Pharmaceutical Excipients Micellization Drug Solubilization

Enhanced Wetting and Foaming Performance Among Sucrose Ester Homologs

Within the homologous series of sucrose fatty acid monoesters, sucrose monolaurate (C12) exhibits the most favorable wetting and foaming properties. It is characterized as the best wetting agent, whereas sucrose monostearate (C18) is the poorest [1]. This trend is attributed to the decreasing hydrophilicity of the surfactant with increasing fatty acid chain length. Sucrose monolaurate is a moderate foamer, while the longer-chain sucrose monostearate and the diesters are essentially non-foaming [1].

Surfactant Properties Sucrose Esters Wetting Agent

Targeted Applications for Sucrose 6'-Laurate Based on Quantified Performance Advantages


Development of Targeted Antimicrobial Formulations Against Gram-Positive Pathogens

Prioritize Sucrose 6'-laurate for developing antimicrobial agents targeting specific Gram-positive bacteria like Streptococcus suis and Listeria monocytogenes, where its MIC is <0.02 mM and 0.2 mM, respectively. This >10-fold potency advantage over analogs like lactose monolaurate provides a basis for more efficacious and selective food preservatives or therapeutic leads [1].

Rational Design of High-Fidelity Drug Delivery Vehicles and Nanocarriers

Utilize high-purity Sucrose 6'-laurate as a foundational excipient for creating well-defined, monodisperse micellar systems for drug solubilization and delivery. Its ability to form uniform, 29.2 Å spheroidal micelles is critical for achieving predictable drug loading and release kinetics, a property that is lost with diester-contaminated commercial-grade mixtures [1]. The low CMC of ~0.3 mM also supports stable solubilization of hydrophobic drugs like ibuprofen and cyclosporin-A at low surfactant concentrations [2].

Advanced Formulations for Environmental Remediation and Industrial Cleaning

Incorporate Sucrose 6'-laurate into binary surfactant systems for heavy metal decontamination. Its synergistic chelating function, when combined with an anionic surfactant like SDS, provides a 3.8-fold enhancement in Cr³⁺ removal efficiency (91.39% removal) compared to SDS alone, while its low-foaming nature simplifies process operations [1].

Performance-Enhanced Sanitizers and Surface Treatments for Food Safety

Formulate enhanced sanitizing solutions for fresh produce by combining Sucrose 6'-laurate with chlorine-based sanitizers. Adding 250 ppm of SML to a standard 200 ppm chlorine wash achieves a statistically significant improvement in reducing E. coli O157:H7 contamination on leafy greens, offering a practical path to improved food safety protocols [1].

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